molecular formula C21H22N6O B2766090 N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-93-7

N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2766090
CAS No.: 896001-93-7
M. Wt: 374.448
InChI Key: DNCMDKWECCWABH-UHFFFAOYSA-N
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Description

N4-(2,4-Dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substituents at the N4 (2,4-dimethylphenyl), N6 (2-methoxyphenyl), and 1-position (methyl group). This scaffold is structurally related to kinase inhibitors and allosteric modulators, with substituents influencing physicochemical properties and biological activity . The 2,4-dimethylphenyl group at N4 introduces steric bulk and hydrophobicity, while the 2-methoxyphenyl at N6 may enhance solubility through polar interactions. The 1-methyl group stabilizes the pyrazole ring, affecting conformational flexibility .

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-13-9-10-16(14(2)11-13)23-19-15-12-22-27(3)20(15)26-21(25-19)24-17-7-5-6-8-18(17)28-4/h5-12H,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCMDKWECCWABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6C_{20}H_{22}N_{6} with a molecular weight of 374.4 g/mol. The structure features two aromatic substituents attached to the pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One study highlighted a derivative with an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating potent anti-proliferative activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the S and G2/M phases. The compound was shown to increase the BAX/Bcl-2 ratio significantly, suggesting a pro-apoptotic effect .

Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory properties:

  • EGFR Inhibition : It has been reported that certain derivatives exhibit potent inhibition against wild-type EGFR with IC50 values as low as 0.016 µM and also show activity against mutant forms like EGFR T790M (IC50 = 0.236 µM) . This suggests potential use in targeted cancer therapies.

Case Studies

Study Cell Line IC50 Value (µM) Mechanism
Study 1A5498.21Apoptosis induction
Study 2HCT-11619.56Cell cycle arrest
Study 3EGFR WT0.016Kinase inhibition
Study 4EGFR T790M0.236Kinase inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolopyrimidine core followed by the introduction of substituents . Variations in these substituents can lead to compounds with differing biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name N4 Substituent N6 Substituent 1-Position Mol. Formula Mol. Weight (g/mol) Solubility (µg/mL) Melting Point (°C) Yield (%)
Target Compound: N4-(2,4-Dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl 2,4-Dimethylphenyl 2-Methoxyphenyl Methyl C21H23N6O 389.45 Not reported Not reported Not reported
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl () 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl C25H28N6O 452.53 Not reported Not reported Not reported
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl () 3-Chloro-4-methylphenyl Ethyl Methyl C15H17ClN6 316.79 0.5 (pH 7.4) Not reported Not reported
N4-(2-Methoxyphenyl)-N3-(4-phenoxyphenyl)-1H () 2-Methoxyphenyl 4-Phenoxyphenyl* H C25H20N6O2 436.47 Not reported 243–245 43
N4,N6-Bis(1-methylethyl)-1-phenyl () 1-Methylethyl 1-Methylethyl Phenyl C17H22N6 310.40 Not reported Not reported Not reported

*Note: compounds have substituents at N3 and N4 instead of N4 and N4.

Key Observations

Substituent Position Effects :

  • The 2-methoxyphenyl group in the target compound (N6) versus 3-methoxypropyl in reduces hydrophobicity but may limit solubility compared to alkyl ethers.
  • Ortho-substituted phenyl groups (e.g., 2-methoxyphenyl in ) correlate with higher melting points (243–245°C) compared to meta-substituted analogs (199–201°C), likely due to enhanced crystal packing .

Halogen vs. Alkyl Substituents: The 3-chloro-4-methylphenyl group in increases molecular weight (316.79 g/mol) and reduces solubility (0.5 µg/mL) compared to non-halogenated analogs, highlighting halogenation’s impact on hydrophobicity .

Synthetic Yields :

  • Microwave-assisted synthesis () achieves moderate yields (43–65%), suggesting room for optimization compared to traditional reflux methods () .

Research Implications

  • Solubility Optimization : The target compound’s 2-methoxyphenyl group may improve aqueous solubility over purely alkyl or halogenated analogs (e.g., ), but empirical data are needed.
  • Biological Activity : Substituent positions (e.g., 2,4-dimethylphenyl vs. 3,4-dimethylphenyl) could modulate selectivity for kinase ATP-binding pockets, as seen in Bcr-Abl inhibitors () .

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